Cas no 441290-64-8 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide
- Benzamide, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxy-
- EU-0072907
- Oprea1_542830
- AKOS024600197
- F0806-0300
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxybenzamide
- SR-01000445430
- N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide
- SR-01000445430-1
- 441290-64-8
-
- インチ: 1S/C26H19N3O2/c30-26(21-13-4-7-16-24(21)31-20-11-2-1-3-12-20)27-19-10-8-9-18(17-19)25-28-22-14-5-6-15-23(22)29-25/h1-17H,(H,27,30)(H,28,29)
- InChIKey: BJHBYHXWGULTHH-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C2NC3=CC=CC=C3N=2)=C1)(=O)C1=CC=CC=C1OC1=CC=CC=C1
計算された属性
- 精确分子量: 405.147726857g/mol
- 同位素质量: 405.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 593
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.5
- トポロジー分子極性表面積: 67Ų
じっけんとくせい
- 密度みつど: 1.308±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 11.32±0.10(Predicted)
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0806-0300-20μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0806-0300-5μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0806-0300-3mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0806-0300-1mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0806-0300-25mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0806-0300-15mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0806-0300-100mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0806-0300-75mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
A2B Chem LLC | BA64716-50mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 50mg |
$504.00 | 2024-04-20 | ||
A2B Chem LLC | BA64716-100mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxybenzamide |
441290-64-8 | 100mg |
$697.00 | 2024-04-20 |
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamideに関する追加情報
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide (CAS No. 441290-64-8): An Overview of a Promising Compound in Medicinal Chemistry
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide (CAS No. 441290-64-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely known for their anxiolytic, sedative, and muscle relaxant properties. However, the unique structural features of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide have opened new avenues for its use in treating various diseases and conditions.
The chemical structure of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide is characterized by a benzodiazepine core linked to a phenoxybenzamide moiety. This combination imparts distinct pharmacological properties that differentiate it from traditional benzodiazepines. The phenoxybenzamide group is particularly noteworthy as it enhances the compound's solubility and bioavailability, making it more suitable for in vivo studies and potential clinical applications.
Recent studies have explored the pharmacological profile of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide in detail. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory and analgesic effects. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation and pain. This makes N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In addition to its anti-inflammatory properties, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide has also shown potential as an anticonvulsant agent. A study conducted by a team of neuroscientists at the University of California found that this compound effectively reduces seizure activity in animal models of epilepsy. The mechanism underlying this effect is believed to involve modulation of GABAergic neurotransmission, which is a well-known target for anticonvulsant drugs.
The safety profile of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide has also been extensively evaluated. Preclinical studies have demonstrated that it exhibits low toxicity and favorable pharmacokinetic properties. These findings suggest that it has a high therapeutic index and is well-tolerated at effective doses. This is particularly important for compounds intended for long-term use in chronic conditions.
Clinical trials are currently underway to further investigate the efficacy and safety of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide in human subjects. Early results from Phase I trials have been encouraging, with no serious adverse events reported at doses up to 50 mg/day. These trials are expected to provide valuable insights into the compound's potential as a therapeutic agent.
In conclusion, N-3-(1H-1,3-benzodiazol-2-y)phenyl)-2-phenoxybenzamide (CAS No. 441290-648) represents a promising new addition to the arsenal of compounds available for treating various diseases and conditions. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development and clinical evaluation. As research in this area continues to advance, it is likely that we will see more applications for this compound in the near future.
441290-64-8 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxybenzamide) Related Products
- 1823295-64-2(Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate)
- 2137704-81-3(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)
- 55658-71-4(Cannabidiolinsaeure-methylester)
- 2228680-45-1(3-2-(dimethylamino)pyridin-3-yl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1017028-06-6(4-Chloro-8-ethylquinoline-3-carbonitrile)
- 1382786-22-2(2-Bromo-3,6-difluoropyridine)
- 925394-68-9(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)
- 1261724-18-8(4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl)
- 2091592-80-0(2,2-difluoro-1-(oxolan-2-yl)ethan-1-one)
- 2172246-21-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)




